2-Aminophenylboronsäurehydrochlorid

Übersicht

Beschreibung

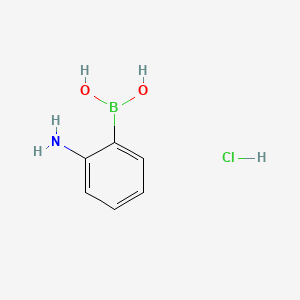

2-Aminophenylboronic acid hydrochloride is a boronic acid derivative with the chemical formula NH2C6H4B(OH)2 · HCl. It is a white to off-white crystalline powder that is soluble in water and other polar solvents. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Wissenschaftliche Forschungsanwendungen

Chemistry

-

Suzuki-Miyaura Coupling Reactions :

- 2-Aminophenylboronic acid hydrochloride is extensively used in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, a fundamental transformation in organic synthesis.

- Data Table :

Reaction Type Yield (%) Reference Suzuki Coupling with Aryl Halides 85-95

Biology

- Building Block for Enzyme Inhibitors :

- The compound serves as a precursor for synthesizing biologically active molecules and enzyme inhibitors.

- Case Study Example : It has been demonstrated to inhibit serine proteases with sub-nanomolar affinities due to its ability to form stable complexes with enzyme active sites.

Medicine

- Drug Development :

- Investigated for potential use in drug development targeting enzyme inhibition, particularly in metabolic disorders such as diabetes.

- Research Findings : Studies indicate modulation of glucose metabolism through interactions with glucose oxidase, which could have therapeutic implications for diabetes management.

Industry

- Advanced Materials and Sensors :

- Utilized in the development of glucose sensors and other analytical devices due to its ability to form stable complexes with diols.

- Application Example : The compound is employed in producing molecularly imprinted polymers that mimic synthetic receptors for selective detection of biomolecules.

Case Studies and Research Findings

-

Protease Inhibition :

- Studies have shown that 2-aminophenylboronic acid hydrochloride acts as a potent inhibitor of serine proteases, achieving high affinity due to its reversible binding capabilities.

-

Amidination Reactions :

- Recent research highlights its role in facilitating amidination reactions, where yields improved significantly when using perfluorinated pinacol as a catalyst compared to traditional methods.

- Data Table :

Reactant Used Yield Improvement (%) Salicylic Acid 33 Perfluorinated Pinacol 100 -

Metabolic Pathway Modulation :

- The compound has been shown to interact with glucose oxidase, leading to altered glucose metabolism and potential applications in diabetes treatment.

Stability and Dosage Effects

The stability of 2-aminophenylboronic acid hydrochloride is influenced by environmental factors such as pH and temperature. It exhibits dose-dependent effects where low doses may enhance enzyme activity without significant toxicity, while higher doses can lead to adverse effects.

Wirkmechanismus

Target of Action

2-Aminophenylboronic acid hydrochloride primarily targets proteins and enzymes that contain diol groups. These targets include various glycoproteins and enzymes involved in carbohydrate metabolism. The boronic acid moiety forms reversible covalent bonds with diol-containing molecules, which is crucial for its biological activity .

Mode of Action

The compound interacts with its targets through the formation of boronate esters . This interaction involves the boronic acid group binding to the diol groups on the target molecules. This binding can inhibit the function of enzymes by blocking their active sites or altering their conformation, leading to changes in their activity .

Biochemical Pathways

2-Aminophenylboronic acid hydrochloride affects pathways related to carbohydrate metabolism and signal transduction . By inhibiting enzymes involved in these pathways, the compound can alter glucose metabolism and cellular signaling processes. This can lead to downstream effects such as changes in cellular energy levels and altered gene expression .

Pharmacokinetics

The pharmacokinetics of 2-Aminophenylboronic acid hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is typically absorbed through passive diffusion and distributed throughout the body. It is metabolized primarily in the liver and excreted via the kidneys. These properties influence its bioavailability and the duration of its action in the body .

Result of Action

At the molecular level, the action of 2-Aminophenylboronic acid hydrochloride results in the inhibition of enzyme activity and modulation of protein function . This can lead to reduced glucose levels in cells and altered cellular signaling. At the cellular level, these changes can affect cell growth, differentiation, and apoptosis .

Action Environment

The efficacy and stability of 2-Aminophenylboronic acid hydrochloride are influenced by environmental factors such as pH, temperature, and the presence of other ions or molecules. The compound is more stable and effective in neutral to slightly acidic conditions. High temperatures and extreme pH levels can reduce its stability and efficacy .

Biochemische Analyse

Biochemical Properties

2-Aminophenylboronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the formation of boronate complexes. These complexes are formed through the interaction of the boronic acid group with diols and other molecules containing hydroxyl groups. This compound is known to interact with enzymes such as glucose oxidase and proteins involved in cell signaling pathways. The nature of these interactions often involves the reversible formation of covalent bonds, which can modulate the activity of the target biomolecules .

Cellular Effects

2-Aminophenylboronic acid hydrochloride has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with proteins and enzymes involved in these pathways. This compound has been observed to modulate gene expression and cellular metabolism, potentially leading to changes in cell function. For example, it can inhibit the activity of certain enzymes, thereby altering the metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of 2-Aminophenylboronic acid hydrochloride involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. Additionally, it can interact with proteins involved in gene expression, thereby influencing the transcription and translation processes. These interactions can result in changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminophenylboronic acid hydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of 2-Aminophenylboronic acid hydrochloride in animal models are dose-dependent. At low doses, it can modulate enzyme activity and cellular metabolism without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been observed, where the compound exhibits a biphasic response, with beneficial effects at low doses and toxic effects at high doses .

Metabolic Pathways

2-Aminophenylboronic acid hydrochloride is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It can interact with enzymes such as glucose oxidase, influencing the metabolic flux and levels of metabolites. This compound can also affect the activity of other enzymes involved in the synthesis and degradation of biomolecules, thereby modulating the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, 2-Aminophenylboronic acid hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation within specific cellular compartments. The compound’s distribution is often dependent on its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

2-Aminophenylboronic acid hydrochloride is known to localize within specific subcellular compartments, such as the cytoplasm and nucleus. Its activity and function can be influenced by its localization, as it can interact with different biomolecules in these compartments. Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects on cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Aminophenylboronic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-aminophenylboronic acid with hydrochloric acid. The process typically involves dissolving 2-aminophenylboronic acid in a suitable solvent, such as tetrahydrofuran (THF), and then adding hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of 2-aminophenylboronic acid hydrochloride often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and concentration, are carefully controlled to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-Aminophenylboronic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding boronic acids or borates.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Amines or other reduced derivatives.

Substitution: Biaryl compounds or other carbon-carbon bonded products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Aminophenylboronic acid

- 4-Aminophenylboronic acid hydrochloride

- 2-Aminophenylboronic acid pinacol ester

- 3-(Acrylamido)phenylboronic acid

- 4-Aminophenylboronic acid pinacol ester

Uniqueness

2-Aminophenylboronic acid hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with diols makes it particularly valuable in the development of sensors and enzyme inhibitors .

Biologische Aktivität

2-Aminophenylboronic acid hydrochloride (CAS No. 863753-30-4) is a boronic acid derivative with significant biological activity, particularly in the fields of biochemistry and medicinal chemistry. This article explores its mechanisms of action, biochemical properties, and applications in scientific research, supported by relevant data and findings.

Target Interactions

2-Aminophenylboronic acid hydrochloride primarily interacts with proteins and enzymes that contain diol groups, such as glycoproteins and enzymes involved in carbohydrate metabolism. The boronic acid moiety forms reversible covalent bonds with these diol-containing molecules, which is essential for its biological effects.

Mode of Action

The compound operates through the formation of boronate esters , where the boronic acid group binds to diol groups on target molecules. This interaction can inhibit enzyme functions by blocking active sites or altering conformations, leading to modified enzymatic activity.

Biochemical Pathways

It significantly impacts metabolic pathways related to carbohydrate metabolism and signal transduction. By inhibiting specific enzymes, it alters glucose metabolism and cellular signaling processes, which can result in changes in energy levels and gene expression.

Cellular Effects

2-Aminophenylboronic acid hydrochloride influences various cellular processes by modulating enzyme activity and cellular metabolism. It has been shown to inhibit certain enzymes, thus altering metabolic flux within cells. For instance, it can affect the activity of glucose oxidase, impacting glucose levels in biological systems.

Stability and Dosage Effects

In laboratory conditions, the compound exhibits stability but can degrade over time or under harsh conditions. Its effects are dose-dependent; low doses may enhance enzyme activity without significant toxicity, while higher doses can lead to adverse effects.

Research Applications

2-Aminophenylboronic acid hydrochloride has a wide array of applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Used in Suzuki-Miyaura coupling reactions for synthesizing biaryl compounds |

| Biology | Serves as a building block for synthesizing biologically active molecules and enzyme inhibitors |

| Medicine | Investigated for potential use in drug development targeting enzyme inhibition |

| Industry | Employed in developing advanced materials and sensors, particularly glucose sensors |

Case Studies and Research Findings

- Protease Inhibition : 2-Aminophenylboronic acid hydrochloride has been studied extensively as a potent inhibitor of serine proteases, achieving sub-nanomolar affinities due to its ability to form stable complexes with the active sites of these enzymes .

- Amidination Reactions : Recent studies have shown that this compound can facilitate amidination reactions when used with halogenated alcohols, significantly enhancing reaction efficiency compared to traditional methods. For example, amidination yields increased from 33% with salicylic acid to 100% using perfluorinated pinacol as a catalyst .

- Metabolic Pathway Modulation : Research indicates that 2-aminophenylboronic acid hydrochloride can modulate metabolic pathways by interacting with glucose oxidase, leading to altered glucose metabolism and potential therapeutic implications for diabetes management.

Eigenschaften

IUPAC Name |

(2-aminophenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,9-10H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDASZCYRKGSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586012 | |

| Record name | (2-Aminophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863753-30-4 | |

| Record name | (2-Aminophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminophenylboronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-aminophenylboronic acid hydrochloride useful in synthesizing fluorescent silicon nanoparticles (SiNPs)? []

A1: 2-Aminophenylboronic acid hydrochloride acts as a reducing agent in the green synthesis of SiNPs. [] This means it facilitates the reduction of a silicon precursor, in this case, 3-[2-(2-aminoethylamino)ethylamino]propyl-trimethoxysilane (AEEA), to form SiNPs. The presence of both amine and boronic acid functionalities likely contributes to its reducing ability and interaction with the silicon precursor. The resulting SiNPs exhibit yellow-green fluorescence, making them promising for various applications. []

Q2: Can 2-aminophenylboronic acid hydrochloride be used in synthesizing other compounds besides SiNPs? []

A2: Yes, 2-aminophenylboronic acid hydrochloride plays a crucial role in synthesizing isocryptolepine, an antimalarial natural product. [] It serves as a reactant, providing the building block for the quinoline core of isocryptolepine. The molecule undergoes a Suzuki–Miyaura cross-coupling reaction followed by a palladium-catalyzed intramolecular C–H activation/C–N bond formation to yield the final product. [] This example showcases the versatility of 2-aminophenylboronic acid hydrochloride in constructing complex molecules with potential medicinal applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.